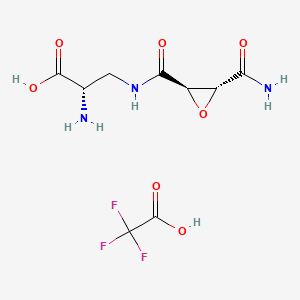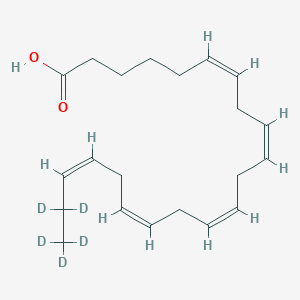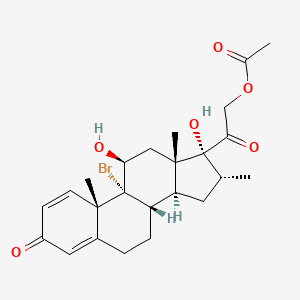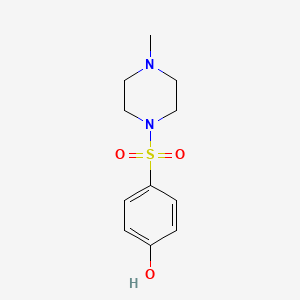
2-Decylsulfanyl-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decylsulfanyl-2-methylpropanoic acid is a compound with the molecular formula C17H32O2S3. It is known for its role as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent, which is used in controlled radical polymerization processes. This compound is particularly useful in the polymerization of styrene, acrylates, and acrylamides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decylsulfanyl-2-methylpropanoic acid typically involves the reaction of dodecyl mercaptan with carbon disulfide and methyl acrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Decylsulfanyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The compound can undergo substitution reactions where the decylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Decylsulfanyl-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a RAFT agent in controlled radical polymerization to synthesize well-defined polymers.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable polymeric structures.
Medicine: Explored for use in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Decylsulfanyl-2-methylpropanoic acid as a RAFT agent involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, allowing for the controlled growth of polymer chains. The decylsulfanyl group plays a crucial role in stabilizing the intermediate radicals formed during the polymerization process .
Comparación Con Compuestos Similares
Similar Compounds
Isobutyric acid (2-Methylpropanoic acid): A short-chain fatty acid with different applications in food and cosmetics.
Fenofibrate: A hypolipidemic drug with a similar structural backbone but different functional groups and applications.
Uniqueness
2-Decylsulfanyl-2-methylpropanoic acid is unique due to its specific use as a RAFT agent in controlled radical polymerization. Its ability to form stable intermediates and control polymer growth sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H28O2S |
|---|---|
Peso molecular |
260.44 g/mol |
Nombre IUPAC |
2-decylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C14H28O2S/c1-4-5-6-7-8-9-10-11-12-17-14(2,3)13(15)16/h4-12H2,1-3H3,(H,15,16) |
Clave InChI |
SBQQTRZHBHCISO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


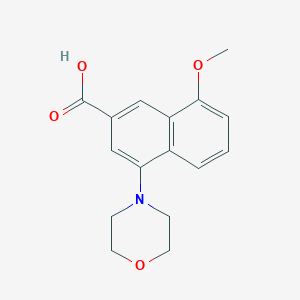
![[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate](/img/structure/B13841160.png)
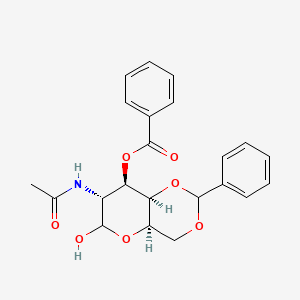


![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
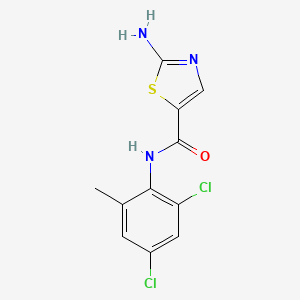
![Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)
